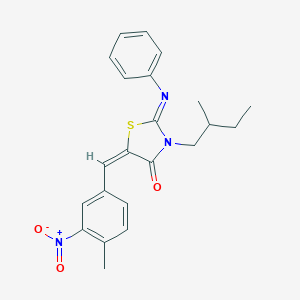![molecular formula C29H24FN3O4 B297682 N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide](/img/structure/B297682.png)
N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mecanismo De Acción
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell development and function. Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to activation of various pathways involved in B-cell survival, proliferation, and differentiation. Inhibition of BTK by N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide disrupts this signaling cascade, leading to apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This selectivity is thought to contribute to the favorable safety profile of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in preclinical models. N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment and activation of immune cells, suggesting a potential role for N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has several advantages as a tool compound for studying B-cell signaling pathways. It is highly potent and selective for BTK, allowing for precise modulation of BCR signaling. N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide is also effective in reducing tumor growth in preclinical models of B-cell malignancies, making it a promising therapeutic agent. However, the limitations of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide include its relatively short half-life and the need for frequent dosing in vivo studies.
Direcciones Futuras
There are several potential future directions for the development of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of focus is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Additionally, the role of BTK in autoimmune diseases, such as rheumatoid arthritis and lupus, is an area of active research, and BTK inhibitors may have potential as therapeutic agents in these diseases.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the tetrahydroquinazoline ring system and the introduction of the phenoxyacetamide and fluorophenyl groups. The final product is obtained in high purity by column chromatography and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide selectively inhibits BTK and downstream signaling pathways, leading to apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide is effective in reducing tumor growth in mouse models of CLL and NHL. N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide |
|---|---|
Fórmula molecular |
C29H24FN3O4 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-[4-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide |
InChI |
InChI=1S/C29H24FN3O4/c1-36-23-16-12-22(13-17-23)33-28(32-26-5-3-2-4-25(26)29(33)35)19-6-14-24(15-7-19)37-18-27(34)31-21-10-8-20(30)9-11-21/h2-17,28,32H,18H2,1H3,(H,31,34) |
Clave InChI |
GPDWOZIETHTWLT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)NC5=CC=C(C=C5)F |
SMILES canónico |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)NC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)

![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B297614.png)
![2-(2,4-dichlorophenoxy)-N-{2-[2-(2-methylbenzylidene)hydrazino]-2-oxoethyl}propanamide](/img/structure/B297615.png)
![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297616.png)
![2-(4-chlorophenoxy)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297617.png)
![2-(4-chlorophenoxy)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297618.png)
![N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B297622.png)